

# An In-depth Technical Guide to 3-Hydroxyoctanoic Acid-d12

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## Compound of Interest

Compound Name: 3-Hydroxyoctanoic Acid-d12

Cat. No.: B13442676

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of **3-Hydroxyoctanoic Acid-d12**. This deuterated stable isotope is a crucial tool for researchers in various fields, including metabolic research, drug development, and diagnostics.

## Core Chemical Properties

**3-Hydroxyoctanoic Acid-d12** is a deuterated form of 3-hydroxyoctanoic acid, a naturally occurring beta-hydroxy fatty acid. The incorporation of twelve deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Property	Value	Source(s)
Chemical Name	3-Hydroxyoctanoic Acid-d12	N/A
Synonyms	3-Hydroxycaprylic Acid-d12, $\beta$ -Hydroxyoctanoic Acid-d12, (+/-)-3-Hydroxyoctanoic Acid-d12	[1](2)
Molecular Formula	C <sub>8</sub> H <sub>4</sub> D <sub>12</sub> O <sub>3</sub>	(--INVALID-LINK----INVALID-LINK--
Molecular Weight	172.28 g/mol	(--INVALID-LINK----INVALID-LINK--
CAS Number	1215622-76-6	[1](2)
Appearance	Pale Beige Waxy Solid	[1](2)
Storage Conditions	2-8°C in a refrigerator under an inert atmosphere.	[1](2)
Primary Applications	Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; tracer in metabolic studies.	[1](2)

## Experimental Protocols

### Quantification of 3-Hydroxyoctanoic Acid in Biological Matrices using GC-MS

This protocol details the use of **3-Hydroxyoctanoic Acid-d12** as an internal standard for the accurate quantification of endogenous 3-hydroxyoctanoic acid in biological samples such as plasma, serum, or cell culture media. The method is based on stable isotope dilution gas chromatography-mass spectrometry (GC-MS).

Materials:

- **3-Hydroxyoctanoic Acid-d12** (internal standard)

- 3-Hydroxyoctanoic acid (for calibration standards)
- Solvents: Ethyl acetate, Methanol, Acetonitrile (HPLC grade)
- Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Nitrogen gas
- Vortex mixer
- Centrifuge
- Heating block or oven
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

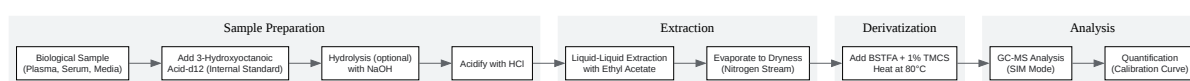
Procedure:

- Sample Preparation:
  - Plasma/Serum: To 500  $\mu$ L of plasma or serum, add a known amount of **3-Hydroxyoctanoic Acid-d12** internal standard solution.[3] For the analysis of total 3-hydroxyoctanoic acid (free and esterified), the sample should be hydrolyzed by adding 500  $\mu$ L of 10 M NaOH and incubating for 30 minutes.[3] Acidify the sample with 6 M HCl.[3]
  - Cell Culture Media: To 4 mL of cell culture medium, add a known amount of **3-Hydroxyoctanoic Acid-d12** internal standard solution and acidify with 250  $\mu$ L of 6 N HCl. [3]
- Extraction:
  - Extract the acidified sample twice with 3 mL of ethyl acetate.[3]

- Vortex thoroughly and centrifuge to separate the layers.
- Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 37°C.[3]
- Derivatization:
  - To the dried extract, add 100 µL of BSTFA with 1% TMCS.[3]
  - Vortex and heat at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[3]
- GC-MS Analysis:
  - Inject 1 µL of the derivatized sample into the GC-MS.
  - Example GC-MS Parameters:[3]
    - Column: HP-5MS capillary column.
    - Injector Temperature: 250°C.
    - Oven Temperature Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally ramp to 290°C at 15°C/min and hold for 6 minutes.
    - Carrier Gas: Helium.
    - Ionization Mode: Electron Ionization (EI).
    - Detection Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for the TMS derivatives of 3-hydroxyoctanoic acid (e.g., m/z 233) and **3-Hydroxyoctanoic Acid-d12** (e.g., m/z 235).[3]
- Quantification:
  - Create a calibration curve using known concentrations of 3-hydroxyoctanoic acid standard, each spiked with the same amount of **3-Hydroxyoctanoic Acid-d12** internal standard.

- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and sample.
- Determine the concentration of 3-hydroxyoctanoic acid in the samples by comparing their peak area ratios to the calibration curve.

Below is a visual representation of the experimental workflow:



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A generalized workflow for the quantification of 3-hydroxyoctanoic acid.

## Biological Context and Signaling Pathway

The non-deuterated form, 3-hydroxyoctanoic acid, is a metabolite of medium-chain fatty acid oxidation and has been identified as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B.[4][5] HCA3 is a G-protein coupled receptor (GPCR) predominantly expressed on adipocytes.[4][5]

Activation of HCA3 by 3-hydroxyoctanoic acid initiates a signaling cascade through a Gi-type G protein.[4][5] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] The reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA), ultimately resulting in the inhibition of lipolysis (the breakdown of fats).[4][5] This positions 3-hydroxyoctanoic acid as a signaling molecule involved in the regulation of fat metabolism.

The signaling pathway is illustrated below:

The HCA3 receptor signaling pathway initiated by 3-hydroxyoctanoic acid.

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